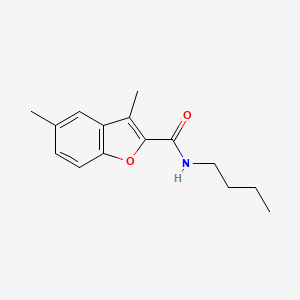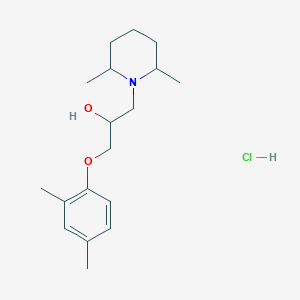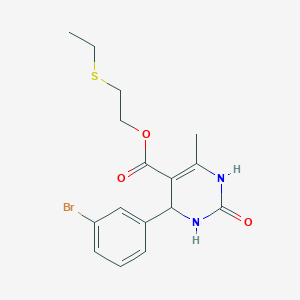
2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as 'compound X' in literature. This compound has shown potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has also been investigated for its antimicrobial and antifungal properties.
作用機序
The exact mechanism of action of 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It also inhibits the activity of phosphodiesterase (PDE) enzymes, which regulate cyclic nucleotide levels in cells. These effects contribute to the anti-inflammatory and analgesic properties of the compound.
Biochemical and Physiological Effects:
2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. The compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, it has been shown to have antimicrobial and antifungal properties.
実験室実験の利点と制限
One of the main advantages of using 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide in lab experiments is its well-documented pharmacological effects. The compound has been extensively studied and its mechanism of action is relatively well-understood. Additionally, the compound is readily available and relatively easy to synthesize.
One of the limitations of using 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects in some cell lines, and caution should be exercised when handling and working with this compound. Additionally, the compound's solubility and stability may vary depending on the experimental conditions.
将来の方向性
There are several potential future directions for research on 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide. One area of interest is the development of more potent and selective analogs of the compound for use in drug discovery. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer and neurological disorders, warrants further investigation. The compound's antimicrobial and antifungal properties also present opportunities for research in the field of infectious disease. Finally, the compound's mechanism of action and effects on specific enzymes and signaling pathways could be further elucidated through biochemical and molecular studies.
合成法
The synthesis of 2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide involves the reaction of 2-(2-ethoxyphenoxy)acetic acid with 2-methyl-4-nitroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound as a yellow solid, which can be purified by recrystallization.
特性
IUPAC Name |
2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-15-6-4-5-7-16(15)24-11-17(20)18-14-9-8-13(19(21)22)10-12(14)2/h4-10H,3,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSKJHPEZMSHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxyphenoxy)-N-(2-methyl-4-nitrophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-methoxyphenyl)-2,4-dimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4899418.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4899433.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-4-ethoxybenzamide](/img/structure/B4899439.png)
![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4899443.png)
![2-({4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4899447.png)

![5-{4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4899454.png)





![2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4899507.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B4899509.png)